molecular formula C10H11N3O B1629510 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 902137-22-8

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1629510
CAS RN: 902137-22-8
M. Wt: 189.21 g/mol
InChI Key: WMTJZHAGZHSWNQ-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, also known as 5-DMPO, is a synthetic organic compound belonging to the oxadiazol-2-amine family. It is a white solid that has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a ligand in catalysis. This compound has also been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

One study on 1,3,4-oxadiazole N-Mannich bases, including compounds similar to 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, revealed potent antimicrobial and anti-proliferative activities. The compounds showed significant inhibitory activities against pathogenic bacteria and yeast-like pathogenic fungus Candida albicans. Furthermore, some derivatives exhibited optimum anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).

Synthesis and Electronic Structure

Another study focused on the synthesis and electronic structure of new aryl- and alkyl-substituted 1,3,4-oxadiazole-2-thione derivatives. These compounds, including those with a structure similar to the chemical of interest, demonstrated electron delocalization over several atoms of the ring, influencing their electronic and physical properties (Aydogan et al., 2002).

Anticancer Activity

Research on N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, including the chemical , highlighted their synthesis and evaluation for anticancer activity. Certain analogues displayed significant activity against various cancer cell lines, including melanoma, leukemia, breast cancer, and colon cancer (Ahsan et al., 2014).

Efficient Synthesis Approaches

Novel synthesis methodologies for 1,3,4-oxadiazole derivatives were developed, offering efficient approaches for creating 2,5-disubstituted derivatives. These methods utilize (N-isocyanimino)triphenylphosphorane, secondary amines, carboxylic acids, and aromatic aldehydes to synthesize fully substituted derivatives without requiring a catalyst or activation (Ramazani & Rezaei, 2010).

Material Science Applications

In materials science, 1,3,4-oxadiazole compounds, including those with functionalities similar to 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, have been used to develop blue light-emitting polyamides and poly(amide-imide)s. These materials show promising applications in optoelectronics due to their high thermal stability, good film-forming ability, and fluorescence properties (Hamciuc et al., 2015).

properties

IUPAC Name

5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-3-4-8(7(2)5-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTJZHAGZHSWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602740
Record name 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

CAS RN

902137-22-8
Record name 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4-dimethylbenzohydrazide (example 16b) (2 g) in dry dioxane (12 mL) was added cyanic bromide (1.28 g, 12.2 mmol) followed by a solution of NaHCO3 (1.02 g, 12.2 mmol) in water (12 mL). The resulting mixture was stirred 2 hours at rt. The solution was concentrated to ½ volume on vacuum and diluted with water (20 mL). The resulting solid was collected and dried on vacuum to give 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (1.88 g, 82%) as a white solid. 1H NMR (300 MHz, dMSO): δ 2.29 (s, 3H), 2.52 (d, 3H), 7.13 (d, 1H), 7.16 (s, 3H), 7.54-7.56 (d, 1H); MS (M+H, 190).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
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5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

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